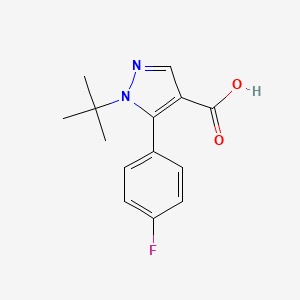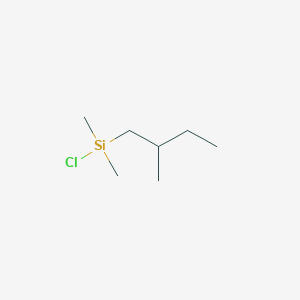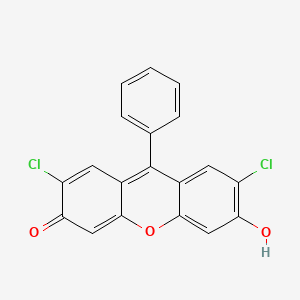
3-Fluoro-2,2',5,5'-tetrachlorobiphenyl
Descripción general
Descripción
3-Fluoro-2,2',5,5'-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative with a molecular formula of C12H5Cl4F and a molecular weight of 309.98 g/mol. This compound is part of a larger group of PCBs, which are synthetic organic chemicals that have been widely used in various industrial applications due to their chemical stability and insulating properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,2',5,5'-tetrachlorobiphenyl typically involves the chlorination of biphenyl in the presence of a catalyst, followed by fluorination. The reaction conditions include high temperatures and the use of specific catalysts to ensure the selective addition of chlorine and fluorine atoms to the biphenyl structure.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions to achieve high yields and purity. The process involves the continuous monitoring of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-2,2',5,5'-tetrachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be performed using chlorine (Cl2) or fluorine (F2) gas under controlled conditions.
Major Products Formed: The major products formed from these reactions include various chlorinated and fluorinated biphenyl derivatives, which can be further utilized in different industrial applications.
Aplicaciones Científicas De Investigación
3-Fluoro-2,2',5,5'-tetrachlorobiphenyl has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the effects of halogenation on biphenyl structures. In biology, it is used as a tracer in environmental studies to track the movement of PCBs in ecosystems. In medicine, it has been investigated for its potential use in drug delivery systems due to its chemical stability. In industry, it is used as an insulating material in electrical equipment and as a component in various chemical formulations.
Mecanismo De Acción
The mechanism by which 3-Fluoro-2,2',5,5'-tetrachlorobiphenyl exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors and enzymes, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Fluoro-2,2',5,5'-tetrachlorobiphenyl is compared with other similar compounds, such as 2,2',5,5'-tetrachlorobiphenyl and 3-chlorobiphenyl, to highlight its uniqueness. While these compounds share similar structural features, this compound exhibits distinct chemical and physical properties due to the presence of fluorine atoms, which can influence its reactivity and stability.
List of Similar Compounds
2,2',5,5'-Tetrachlorobiphenyl
3-Chlorobiphenyl
4-Chlorobiphenyl
2,2',6,6'-Tetrachlorobiphenyl
Propiedades
IUPAC Name |
2,5-dichloro-1-(2,5-dichlorophenyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl4F/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(17)12(9)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLRHBCOASRJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698945 | |
| Record name | 2,2',5,5'-Tetrachloro-3-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876009-96-0 | |
| Record name | 2,2',5,5'-Tetrachloro-3-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















